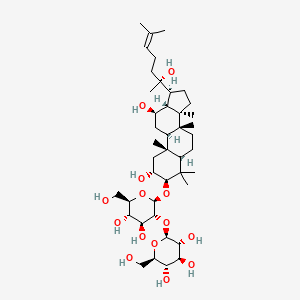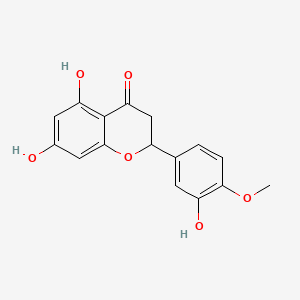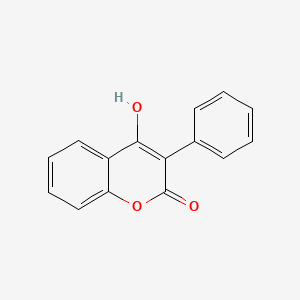
イソリモネキシン酸
概要
説明
Isolimonexic acid is a limonoid compound isolated from the seeds of citrus fruits, particularly lemons (Citrus lemon L. Burm). Limonoids are a group of highly oxygenated triterpenoid secondary metabolites found in the seeds, fruits, and peel tissues of citrus fruits. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, antidiabetic, and insecticidal properties .
科学的研究の応用
Isolimonexic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Chemistry: Isolimonexic acid is used as a lead compound in the development of new synthetic derivatives with improved pharmacological properties.
Biology: The compound is studied for its potential as an antiviral agent, particularly against dengue virus type 2 (DENV-2).
Medicine: Isolimonexic acid exhibits significant anticancer and anti-aromatase properties.
Industry: The compound is used in the development of insecticidal formulations for pest control in agriculture.
生化学分析
Biochemical Properties
Isolimonexic acid has been found to exhibit anti-aromatase properties, with an IC50 value of 25.60 μM . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in the treatment of estrogen-responsive cancers .
Cellular Effects
Isolimonexic acid has been shown to exhibit cytotoxicity on MCF-7 cells, a line of human breast cancer cells . It does not show cytotoxicity against the MDA-MB-231 cell lines . In another study, isolimonexic acid exhibited cell growth inhibition of Panc-28 cells in a time-dependent manner .
Molecular Mechanism
It has been suggested that its anti-proliferative activity is significantly correlated with caspase-7 activation . Caspase-7 is an enzyme that plays a crucial role in the execution-phase of cell apoptosis or programmed cell death .
準備方法
Synthetic Routes and Reaction Conditions
Isolimonexic acid can be synthesized through the extraction of citrus seeds using solvents such as ethyl acetate and methanol. The extraction process typically involves defatting the seeds, followed by successive extraction with the solvents for an extended period (e.g., 16 hours each). The extracts are then fractionated using column chromatography techniques, such as silica and ion exchange chromatography, to isolate the desired limonoid compounds .
Industrial Production Methods
Industrial production of isolimonexic acid involves large-scale extraction and purification processes. The seeds of citrus fruits are collected and processed to remove fats and other impurities. The defatted seed powder is then subjected to solvent extraction and chromatographic separation to obtain isolimonexic acid in its pure form. The process may also involve additional steps such as crystallization and recrystallization to enhance the purity of the compound .
化学反応の分析
Types of Reactions
Isolimonexic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of the compound and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions of isolimonexic acid include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of isolimonexic acid include its oxidized and reduced derivatives. These derivatives often exhibit enhanced biological activities and are used in various scientific research applications .
作用機序
The mechanism of action of isolimonexic acid involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound induces apoptosis in cancer cells by activating caspase-7, a key enzyme involved in the apoptotic pathway. Additionally, isolimonexic acid inhibits the aromatase enzyme, which is responsible for the conversion of androgens to estrogens, thereby reducing estrogen levels and inhibiting the growth of estrogen-responsive cancer cells .
類似化合物との比較
Isolimonexic acid is structurally related to other limonoids such as limonin, nomilin, and obacunone. These compounds share similar pharmacological properties but differ in their chemical structures and specific biological activities. For example:
Isolimonexic acid stands out due to its unique combination of anticancer, anti-aromatase, and antiviral properties, making it a promising compound for further research and development .
特性
IUPAC Name |
(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,17-19,29H,5-6,8-10H2,1-4H3/t12-,13-,15-,17?,18-,19+,23-,24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFETMOXYZICP-OKRPZFHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(OC7=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=CC(OC5=O)O)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5,6-trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B600434.png)









